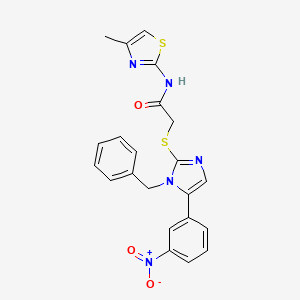

N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

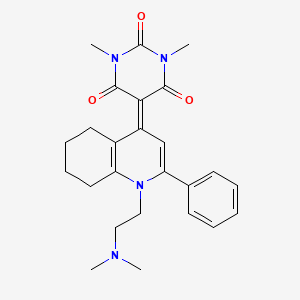

The compound is an organic molecule with several functional groups. The “N-(2-(methylthio)phenyl)” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methylthio (CH3-S-) group attached. The “3-oxo-2,3-dihydro-1H-indene-1-carboxamide” part suggests the presence of an indene (a fused ring system consisting of a benzene ring and a cyclopentene ring) that has been hydrogenated (made more saturated), with a carboxamide (a carboxylic acid amide) group and a ketone group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused ring system. Techniques like NMR spectroscopy and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The phenyl group might undergo electrophilic aromatic substitution reactions, the methylthio group could potentially be oxidized, and the carboxamide group could participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of intermolecular forces .Scientific Research Applications

Synthesis and Application in Organic Chemistry

The compound N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide and its derivatives have significant roles in organic synthesis, contributing to the development of novel chemical reactions and the synthesis of complex molecules. In a study on the synthesis of 2-phenyl-4,5-substituted oxazoles, researchers have utilized similar structures in a copper-catalyzed intramolecular cyclization of highly functionalized enamides, showcasing the compound's utility in facilitating complex ring formations (S. Vijay Kumar et al., 2012). Another research effort described the synthesis of 2,4,5-trisubstituted thiazoles via chemoselective thionation-cyclization of functionalized enamides, further illustrating the compound's relevance in synthesizing heterocyclic structures (S. V. Kumar et al., 2013).

Material Science and Polymer Research

In material science, derivatives of this compound have been explored for their potential applications. A series of new polyamides containing the phenylindane moiety, derived from structures closely related to the compound of interest, demonstrated high solubility and exhibited attractive gas separation characteristics, indicating their potential in developing advanced materials for gas separation technologies (Yong Ding & B. Bikson, 2002).

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors involved in cellular processes .

Mode of Action

The specific interactions and resulting changes would depend on the nature of the target .

Biochemical Pathways

Based on the general properties of similar compounds, it can be inferred that the compound may affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds are known to have various pharmacokinetic properties that impact their bioavailability .

Result of Action

It can be inferred that the compound’s interaction with its targets leads to changes in cellular processes, which result in its overall effect .

Action Environment

It can be inferred that various environmental factors such as ph, temperature, and presence of other compounds could potentially influence the compound’s action .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(2-methylsulfanylphenyl)-3-oxo-1,2-dihydroindene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c1-21-16-9-5-4-8-14(16)18-17(20)13-10-15(19)12-7-3-2-6-11(12)13/h2-9,13H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWLMYDXVVIWMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2CC(=O)C3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3,4-dimethoxyphenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2847646.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2847647.png)

![N-[2-(3-Cyanophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2847652.png)

![7-hydroxy-3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2847656.png)

![(1S,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2847660.png)

![3,9-Diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),11,13-triene](/img/structure/B2847662.png)

![N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide](/img/structure/B2847663.png)